Dicamba-d3

Descripción general

Descripción

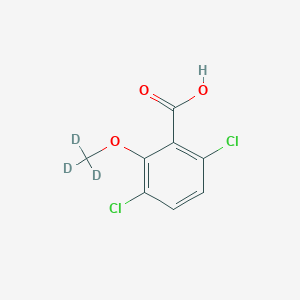

Dicamba-d3 is a deuterium-labeled derivative of dicamba, which is a widely used herbicide. Dicamba, known chemically as 3,6-dichloro-2-methoxybenzoic acid, has been employed for over 50 years to control broadleaf weeds in various agricultural settings. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry and environmental monitoring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dicamba-d3 involves the incorporation of deuterium atoms into the dicamba molecule. This can be achieved through various methods, including the use of deuterated reagents in the synthesis process. One common approach is the deuterium exchange reaction, where hydrogen atoms in the dicamba molecule are replaced with deuterium atoms under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques, such as liquid chromatography coupled with mass spectrometry, is essential for the purification and quantification of this compound .

Análisis De Reacciones Químicas

Types of Reactions

Dicamba-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include hydroxylated dicamba derivatives, dicamba alcohols, and various substituted dicamba compounds .

Aplicaciones Científicas De Investigación

Agricultural Research

Dicamba-d3 is extensively used in agricultural research to assess the effectiveness of dicamba as a herbicide, particularly in genetically modified crops that are resistant to it. The isotopic labeling allows researchers to track the compound's movement and degradation in soil and plant systems.

- Case Study: Herbicide Efficacy Assessment

- In a study assessing dicamba's impact on resistant weed species, this compound was used to quantify herbicide uptake in soybean plants. The results indicated that this compound could effectively trace herbicide absorption and translocation within plant tissues, enhancing understanding of its physiological effects on target weeds .

Environmental Monitoring

This compound serves as a reference standard for environmental analyses, particularly in studies focused on pesticide residues in water and soil.

- Methodology: Detection in Environmental Samples

- Analytical techniques such as hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-MS/MS) have been employed to detect dicamba and its metabolites in environmental samples. The use of this compound as an internal standard has improved the accuracy of quantification, with limits of detection often below 1 ng/mL .

Toxicological Studies

The compound is also utilized in toxicological assessments to evaluate potential health risks associated with exposure to dicamba.

- Research Insights: Toxicity Assessment

Analytical Methodologies

The analysis of this compound involves several sophisticated techniques:

| Technique | Description |

|---|---|

| HPLC | High-performance liquid chromatography is used for separating and quantifying dicamba metabolites. |

| GC-MS | Gas chromatography-mass spectrometry allows for the analysis of volatile compounds from samples. |

| LC-MS/MS | Liquid chromatography-tandem mass spectrometry provides sensitive detection of low-concentration analytes. |

Regulatory Implications

The increasing use of dicamba has raised concerns about off-target movement and environmental impact. Regulatory bodies have implemented guidelines for its usage based on research findings involving this compound.

Mecanismo De Acción

Dicamba-d3, like dicamba, acts as an auxin herbicide. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and signaling pathways that regulate plant growth and development. This compound induces the production of ethylene and abscisic acid, which contribute to growth inhibition and tissue decay .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.

Triclopyr: A herbicide used for woody plant control, also mimicking auxin.

Uniqueness of Dicamba-d3

This compound’s uniqueness lies in its deuterium labeling, which enhances its utility in analytical chemistry. The deuterium atoms provide a distinct mass difference, making it an ideal internal standard for mass spectrometry. This property is particularly valuable in environmental monitoring and residue analysis, where precise quantification is crucial .

Actividad Biológica

Dicamba-d3, an isotopically labeled derivative of the herbicide dicamba, is primarily utilized as an internal standard in analytical chemistry for the detection and quantification of dicamba and its metabolites in various environmental matrices. Understanding the biological activity of this compound is crucial for assessing its impact on agricultural practices, environmental health, and potential human health risks.

Chemical Structure and Properties

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a synthetic auxin, a type of plant hormone that promotes growth. The chemical structure of this compound includes three deuterium atoms, which are used to enhance the sensitivity and accuracy of analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Key Properties:

- Molecular Formula: C8H6Cl2O3 (for dicamba)

- Solubility: 6.1 g/L at 25°C

- Persistence: Remains in soil for 7–10 months under normal conditions .

Dicamba acts as a selective herbicide by mimicking natural auxins, leading to uncontrolled plant growth and eventual death. The mechanism involves:

- Stimulation of Abnormal Growth: Induces epinasty (downward curling of leaves), leaf abscission, and root/shoot growth inhibition.

- Gene Expression Alteration: Changes in gene expression patterns that promote abnormal growth .

Analytical Detection and Quantification

The use of this compound as an internal standard allows for precise quantification of dicamba in environmental samples. Recent studies have demonstrated the effectiveness of LC-MS/MS methods to detect low concentrations of dicamba and its metabolites in complex matrices such as soil and plant tissues.

Table 1: Limits of Detection (LOD) for Dicamba Metabolites

| Compound | LOD (ng/mL) |

|---|---|

| Dicamba | <1 |

| 5-OH-Dicamba | Poor Sensitivity |

| 3,6-Dichlorosalicylic Acid (DCSA) | <1 |

| DCGA (3,6-Dichlorogentisic Acid) | <1 |

The isotopic labeling with d3-dicamba enhances the reliability of these measurements by improving recovery rates during analysis .

Case Studies on Environmental Impact

Research has highlighted the environmental persistence and potential off-target effects of dicamba applications. A study indicated significant downwind transport of dicamba following application, raising concerns about its impact on non-target crops .

Table 2: Case Study Overview

| Study Focus | Findings |

|---|---|

| Offsite Transport | Significant emissions detected days post-application |

| Crop Damage | Non-traited crops showed severe damage due to drift |

Human Health Implications

Recent epidemiological studies have linked dicamba exposure with certain types of cancer among agricultural workers. A notable case-control study found associations between high levels of dicamba exposure and increased risks for liver cancer and chronic lymphocytic leukemia (CLL) .

Table 3: Cancer Risk Associated with Dicamba Use

| Cancer Type | Relative Risk (RR) | Confidence Interval (CI) |

|---|---|---|

| Liver Cancer | 1.80 | 1.26–2.56 |

| Chronic Lymphocytic Leukemia | 1.20 | 0.96–1.50 |

| Myeloid Leukemia | 0.73 | 0.51–1.03 |

These findings underscore the need for careful monitoring and regulation of dicamba use in agricultural settings to mitigate health risks.

Propiedades

IUPAC Name |

3,6-dichloro-2-(trideuteriomethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEDIXLBFLAXBO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512157 | |

| Record name | 3,6-Dichloro-2-[(~2~H_3_)methyloxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349553-95-3 | |

| Record name | 3,6-Dichloro-2-[(~2~H_3_)methyloxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicamba-D3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.